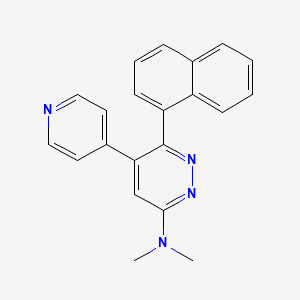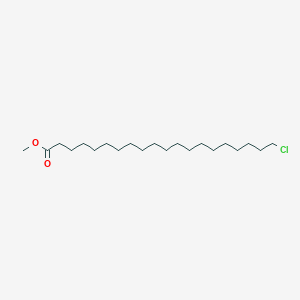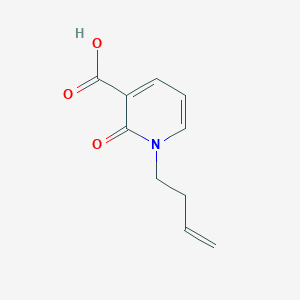
(R)-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxymethyl, and triazole groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the amino and hydroxymethyl groups, and the incorporation of the cyclohexanecarboxamide moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can facilitate reduction.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways involving triazole and amino groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the triazole ring could interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups could participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide" shares similarities with other triazole-containing compounds, amino acids, and cyclohexanecarboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C51H81N9O16 |
|---|---|
Molekulargewicht |
1076.2 g/mol |
IUPAC-Name |
N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(3R)-7-amino-1-[4-(hydroxymethyl)anilino]-1-oxoheptan-3-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C51H81N9O16/c52-14-2-1-3-44(33-46(62)55-43-10-6-41(37-61)7-11-43)56-48(64)39-76-38-47(63)53-15-17-68-19-21-70-23-25-72-27-29-74-31-32-75-30-28-73-26-24-71-22-20-69-18-16-59-36-45(57-58-59)34-54-51(67)42-8-4-40(5-9-42)35-60-49(65)12-13-50(60)66/h6-7,10-13,36,40,42,44,61H,1-5,8-9,14-35,37-39,52H2,(H,53,63)(H,54,67)(H,55,62)(H,56,64)/t40?,42?,44-/m1/s1 |
InChI-Schlüssel |
ZBMINMSNSNBONE-MDLOOTNSSA-N |
Isomerische SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)N[C@H](CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
Kanonische SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)CC(=O)NC4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
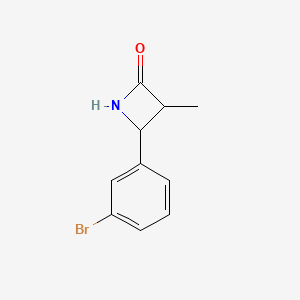
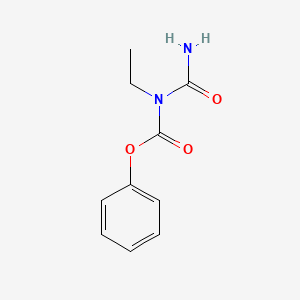
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
